Imatinib 4-Benzoic Acid

Pharmacokinetics Therapeutic Drug Monitoring Oncology

Imatinib 4-Benzoic Acid (CGP74588) is the principal active metabolite of imatinib, distinguished by an ~40 h elimination half‑life and progressive accumulation at steady state (AUC ratio 0.25 vs 0.14 single‑dose). Certified reference material (≥98 % purity) is mandatory for LC‑MS/MS/HPLC‑UV assay calibration in TDM, pharmacokinetic studies, residual API intermediate monitoring, and ABC‑transporter resistance assays. Generic benzamide intermediates or in‑class TKI metabolites lack this time‑dependent pharmacokinetic behaviour and cannot be validated as substitutes. For research and analytical use only.

Molecular Formula C36H35N7O3
Molecular Weight 613.7 g/mol
Cat. No. B12314173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImatinib 4-Benzoic Acid
Molecular FormulaC36H35N7O3
Molecular Weight613.7 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)C(=O)O)NC5=NC=CC(=N5)C6=CN=CC=C6
InChIInChI=1S/C36H35N7O3/c1-25-4-13-31(21-33(25)41-36-38-16-14-32(40-36)30-3-2-15-37-22-30)39-34(44)28-9-5-26(6-10-28)23-42-17-19-43(20-18-42)24-27-7-11-29(12-8-27)35(45)46/h2-16,21-22H,17-20,23-24H2,1H3,(H,39,44)(H,45,46)(H,38,40,41)
InChIKeyNQXBXYCDWMUITM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imatinib 4-Benzoic Acid (CGP74588 / N-Desmethyl Imatinib) Reference Standards: Procurement Specifications and Key Analytical Differentiators


Imatinib 4-Benzoic Acid, most commonly encountered in procurement as N-desmethyl imatinib (CGP74588), is the principal active metabolite of the tyrosine kinase inhibitor imatinib, generated via CYP3A4/2C8-mediated N-demethylation [1]. As a benzamide derivative retaining the core 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid pharmacophore, this compound serves as a critical reference standard for therapeutic drug monitoring, pharmacokinetic studies, and impurity profiling in imatinib manufacturing [2]. Its distinct pharmacokinetic profile and analytical behavior underpin its non-interchangeable role in quantitative bioanalysis and quality control applications [3].

Why Generic Imatinib Metabolite Analogs Cannot Substitute for Authenticated Imatinib 4-Benzoic Acid Reference Material


Procurement of certified Imatinib 4-Benzoic Acid (CGP74588) reference standards is non-negotiable for applications requiring precise quantification or impurity tracking. This metabolite exhibits a substantially longer elimination half-life (~40 hours) than the parent drug (~18 hours), leading to progressive accumulation at steady state where its systemic exposure (AUC ratio) nearly doubles relative to single-dose conditions [1]. Generic in-class tyrosine kinase inhibitor metabolites or structurally similar benzamide intermediates lack this specific time-dependent pharmacokinetic behavior and cannot be validated as surrogates in LC-MS/MS or HPLC-UV assays designed for CGP74588 [2]. Furthermore, certified reference material ensures traceable purity (typically >98%) and fully characterized chromatographic retention properties, which are essential for meeting FDA bioanalytical method validation guidelines [3].

Quantitative Differentiation of Imatinib 4-Benzoic Acid (CGP74588): Head-to-Head Pharmacokinetic and Analytical Performance Data


Time-Dependent Accumulation: Steady-State vs. Single-Dose AUC Ratio

In patients with advanced GIST receiving 400 mg imatinib daily, the mean CGP74588-to-imatinib area under the curve (AUC) ratio increased from 0.14 (±0.03) on day 1 to 0.25 (±0.07) at steady state (days 30-60). This represents a 79% relative increase in metabolite exposure over time [1]. This accumulation is clinically significant because the metabolite contributes to both therapeutic efficacy and hematologic toxicity; correlations with unbound imatinib AUC at steady state were stronger (r = 0.56, p < 0.001) than with total imatinib AUC [1].

Pharmacokinetics Therapeutic Drug Monitoring Oncology

Elimination Half-Life Differential and Dosing Interval Implications

Imatinib is metabolized to CGP74588, an equally active metabolite, with distinct elimination kinetics. The terminal half-life (t½) of CGP74588 is approximately 40 hours, compared to 18 hours for imatinib [1]. This >2-fold longer half-life drives the observed accumulation at steady state and necessitates careful consideration in bioanalytical method design to ensure adequate separation and quantification of both analytes across the full elimination profile [2].

Pharmacokinetics Drug Metabolism Clinical Pharmacology

Biliary Excretion Ratio as a Marker of Hepatic Clearance Variability

In patients with biliary stents receiving long-term imatinib therapy, the ratio of imatinib to CGP74588 excreted in bile was approximately 9:1, with imatinib accounting for 17.7% of the daily dose and CGP74588 for 2.1% [1]. This differential biliary excretion ratio is consistent across studies and underscores that the metabolite is preferentially retained in systemic circulation relative to the parent drug, contributing to its accumulation profile [1]. In patients with hepatic dysfunction, this ratio can shift, necessitating accurate quantification of both analytes for dose adjustment considerations [2].

Biliary Excretion Drug Disposition Hepatic Impairment

Validated HPLC-UV Method Performance for CGP74588 Quantification in Plasma

A validated ion-pairing reversed-phase HPLC method for simultaneous quantification of imatinib and CGP74588 in human plasma achieved accuracy close to 100% and within-day/between-day precision within 15% across a linear dynamic range of 10 ng/mL to 10 µg/mL [1]. The method utilized a narrow-bore Symmetry C18 column (2.1 x 150 mm) with UV detection at 265 nm and a mobile phase consisting of 28% acetonitrile in 50 mM ammonium acetate buffer (pH 6.8) containing 0.005 M 1-octane sulfonic acid, delivered at 0.2 mL/min [1]. This validated methodology has been applied to both human and murine pharmacokinetic studies and represents a benchmark for analytical method development requiring certified reference standards [1].

Analytical Method Validation HPLC-UV Bioanalysis

Cellular Accumulation Kinetics in Glioma Cells: Differential Uptake vs. Imatinib

In rat C6 glioma cells, the intracellular accumulation of CGP74588 was lower than that of imatinib across tested extracellular concentrations (0.5–50 µM). Notably, CGP74588 uptake followed a sigmoidal concentration-dependent pattern, whereas imatinib accumulation increased linearly [1]. This differential cellular pharmacokinetics suggests that CGP74588 is subject to distinct transporter-mediated efflux mechanisms, potentially involving ABC transporters such as P-glycoprotein [1]. For researchers studying imatinib central nervous system penetration or cellular resistance mechanisms, the procurement of pure CGP74588 reference material is essential to control for metabolite-specific transport behavior in in vitro models.

Cellular Uptake ABC Transporters Blood-Brain Barrier

Synthetic Yield Benchmarks for Imatinib 4-Benzoic Acid as a Key Intermediate

In the context of imatinib active pharmaceutical ingredient (API) manufacturing, Imatinib 4-Benzoic Acid (4-[(4-methylpiperazin-1-yl)methyl]benzoic acid) serves as the critical carboxylic acid intermediate. A reported green synthesis method via direct reductive alkylation of 1-methylpiperazine achieves yields of 95–99% for the free acid, while the method is also applicable to the synthesis of heterocyclic amine benzyl derivatives with yields of 87–90% [1]. This high-yielding, scalable process underscores the compound's central role in imatinib production and the need for high-purity reference standards to monitor intermediate quality and final API purity [1].

Process Chemistry API Synthesis Green Chemistry

Validated Application Scenarios for Imatinib 4-Benzoic Acid Reference Standards


Therapeutic Drug Monitoring (TDM) of Imatinib in CML and GIST Patients

Quantification of plasma CGP74588 concentrations is essential for TDM protocols, given that the metabolite contributes to both efficacy and toxicity and accumulates at steady state (AUC ratio increases from 0.14 to 0.25). Certified reference standards are required to calibrate LC-MS/MS or HPLC-UV assays and to establish target therapeutic ranges that account for metabolite exposure [1].

Bioanalytical Method Development and Validation for Pharmacokinetic Studies

Accurate quantification of CGP74588 in biological matrices (plasma, bile, CSF) is mandatory for pharmacokinetic studies, particularly those evaluating hepatic impairment or drug-drug interactions. Validated HPLC methods using CGP74588 reference standards achieve accuracy ~100% and precision ≤15% across a linear range of 10 ng/mL to 10 µg/mL [2].

Quality Control and Impurity Profiling in Imatinib API Manufacturing

As the key carboxylic acid intermediate in imatinib synthesis (achieved in 95–99% yield via green reductive alkylation), Imatinib 4-Benzoic Acid reference material is used to monitor residual intermediate levels in final API and to ensure compliance with pharmacopeial impurity specifications [3].

In Vitro Cellular Uptake and Transporter Studies

Researchers investigating ABC transporter-mediated drug resistance or blood-brain barrier penetration require pure CGP74588 to distinguish metabolite-specific cellular accumulation kinetics (sigmoidal) from those of the parent drug (linear). The differential uptake profiles preclude the use of imatinib as a surrogate in these assays [4].

Quote Request

Request a Quote for Imatinib 4-Benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.